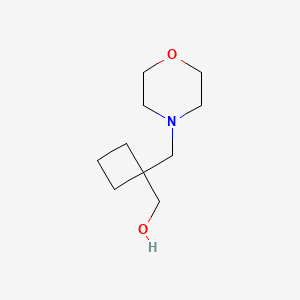
(1-(Morpholinomethyl)cyclobutyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Morpholinylmethyl)cyclobutanemethanol is a chemical compound characterized by its unique structure, which includes a cyclobutane ring, a morpholine moiety, and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Morpholinylmethyl)cyclobutanemethanol can be synthesized through several synthetic routes. One common method involves the reaction of cyclobutanemethanol with morpholine in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of cyclobutanemethanol is replaced by the morpholine group.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-(4-Morpholinylmethyl)cyclobutanemethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound, typically under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the compound, often in anhydrous ether or alcohol solvents.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent and temperature control.
Major Products Formed:
Oxidation: The oxidation of 1-(4-Morpholinylmethyl)cyclobutanemethanol can yield corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can produce alcohols or amines, depending on the specific conditions and reagents used.
Substitution: Substitution reactions can result in the formation of various derivatives, including halogenated or alkylated products.
科学的研究の応用
1-(4-Morpholinylmethyl)cyclobutanemethanol has several scientific research applications across different fields:
Chemistry: The compound can be used as a building block in organic synthesis, serving as a precursor for the synthesis of more complex molecules.
Biology: It may be employed in biochemical studies to investigate enzyme-substrate interactions or as a potential inhibitor for specific biological targets.
Medicine: The compound's unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: Its properties may be utilized in the development of new materials, such as polymers or coatings, with specific chemical and physical characteristics.
作用機序
1-(4-Morpholinylmethyl)cyclobutanemethanol can be compared with other similar compounds, such as 1-(4-Morpholinylmethyl)cyclopropylmethanol and 1-(4-Morpholinylmethyl)cyclohexanemethanol. These compounds share the morpholine moiety but differ in the size and structure of the cycloalkane ring. The unique structural features of 1-(4-Morpholinylmethyl)cyclobutanemethanol contribute to its distinct chemical and biological properties, making it a valuable compound in various applications.
類似化合物との比較
1-(4-Morpholinylmethyl)cyclopropylmethanol
1-(4-Morpholinylmethyl)cyclohexanemethanol
1-(4-Morpholinylmethyl)cyclopentanemethanol
1-(4-Morpholinylmethyl)cycloheptanemethanol
特性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC名 |
[1-(morpholin-4-ylmethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C10H19NO2/c12-9-10(2-1-3-10)8-11-4-6-13-7-5-11/h12H,1-9H2 |
InChIキー |
BXHFRTWKJMQDFH-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(CN2CCOCC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


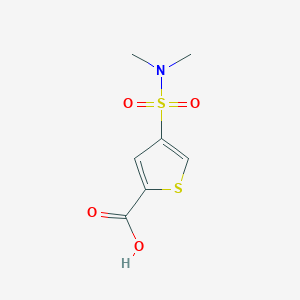
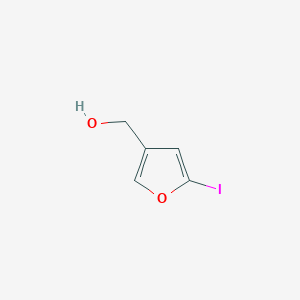


![2-[8-Chloro-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15364968.png)
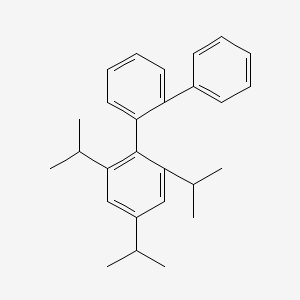
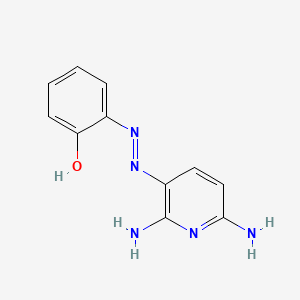
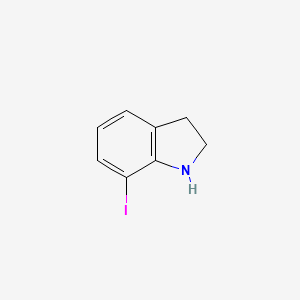
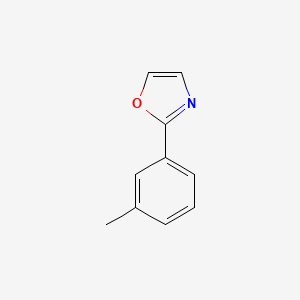
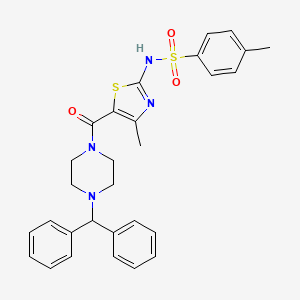
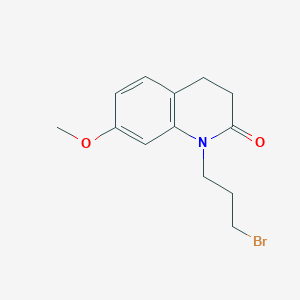

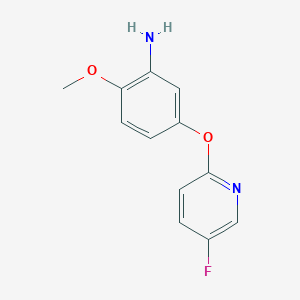
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B15365025.png)
